molecular formula C10H10O6 B1626984 4,6-Dimethoxyisophthalic acid CAS No. 7168-99-2

4,6-Dimethoxyisophthalic acid

Cat. No.: B1626984
CAS No.: 7168-99-2
M. Wt: 226.18 g/mol
InChI Key: SSKJKUWEVZTCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethoxyisophthalic acid is an organic compound with the molecular formula C10H10O6. It is a derivative of isophthalic acid, where two methoxy groups are substituted at the 4 and 6 positions of the benzene ring. This compound is known for its applications in various fields, including material science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dimethoxyisophthalic acid can be synthesized through several methods. One common approach involves the methylation of isophthalic acid using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, leading to the formation of the dimethoxy derivative.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethoxyisophthalic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 4,6-dicarboxyisophthalic acid.

    Reduction: Formation of 4,6-dimethoxybenzyl alcohol.

    Substitution: Formation of 4,6-diaminoisophthalic acid or 4,6-dithiolisophthalic acid.

Scientific Research Applications

4,6-Dimethoxyisophthalic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of high-performance materials, including resins and coatings.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxyisophthalic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. Its methoxy groups can undergo electrophilic or nucleophilic reactions, while the carboxylic acid groups can participate in condensation or esterification reactions.

Comparison with Similar Compounds

    Isophthalic Acid: The parent compound without methoxy substitutions.

    Terephthalic Acid: A similar compound with carboxylic acid groups in the para positions.

    Phthalic Acid: Another isomer with carboxylic acid groups in the ortho positions.

Uniqueness: 4,6-Dimethoxyisophthalic acid is unique due to the presence of methoxy groups at specific positions, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized organic compounds and materials.

Properties

IUPAC Name

4,6-dimethoxybenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O6/c1-15-7-4-8(16-2)6(10(13)14)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKJKUWEVZTCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562239
Record name 4,6-Dimethoxybenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7168-99-2
Record name 4,6-Dimethoxybenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dimethoxyisophthalic acid
Reactant of Route 2
Reactant of Route 2
4,6-Dimethoxyisophthalic acid
Reactant of Route 3
Reactant of Route 3
4,6-Dimethoxyisophthalic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4,6-Dimethoxyisophthalic acid
Reactant of Route 5
Reactant of Route 5
4,6-Dimethoxyisophthalic acid
Reactant of Route 6
Reactant of Route 6
4,6-Dimethoxyisophthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.